molecular formula C11H17ClN2S B1429944 2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride CAS No. 1394675-94-5

2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride

Cat. No.: B1429944
CAS No.: 1394675-94-5
M. Wt: 244.78 g/mol
InChI Key: CYCXFVFGCQCBAU-UHFFFAOYSA-N
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Description

2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride is a chemical compound with the molecular formula C11H16N2S·HCl and a molecular weight of 244.79 g/mol . This compound is known for its unique structure, which includes a sulfanyl group attached to an ethanimidamide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-(Propan-2-yl)phenylthiol with ethyl chloroacetimidate under basic conditions to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the ethanimidamide moiety can interact with nucleophilic sites on biomolecules, affecting their function and activity .

Comparison with Similar Compounds

2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)sulfanylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-6,8H,7H2,1-2H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCXFVFGCQCBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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